Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-[(bicyclo[221]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclo[2.2.1]heptane core.
Functionalization of the thiophene ring: This involves introducing the cyano and methyl groups onto the thiophene ring through electrophilic substitution reactions.
Coupling reactions: The final step involves coupling the functionalized thiophene with the bicyclic amine and ethyl ester groups under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various electrophiles or nucleophiles in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of epoxides or other oxygenated derivatives.
Reduction: Formation of primary amines from cyano groups.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of bicyclic compounds with biological macromolecules, providing insights into their binding mechanisms and effects.
Mechanism of Action
The mechanism of action of Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
- Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane
Uniqueness
Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate stands out due to its combination of a bicyclic structure with a functionalized thiophene ring. This unique combination imparts specific chemical and biological properties that are not observed in simpler bicyclic compounds or thiophene derivatives alone.
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 5-(bicyclo[2.2.1]heptane-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H20N2O3S/c1-3-22-17(21)14-9(2)13(8-18)16(23-14)19-15(20)12-7-10-4-5-11(12)6-10/h10-12H,3-7H2,1-2H3,(H,19,20) |
InChI Key |
IXHJDQFQQLWVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC3CCC2C3)C#N)C |
Origin of Product |
United States |
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